molecular formula C18H11FN2O2S B2898935 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide CAS No. 941998-49-8

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide

Cat. No.: B2898935
CAS No.: 941998-49-8
M. Wt: 338.36
InChI Key: AOPXJTGSIITZTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide is a heterocyclic compound featuring a benzofuran-thiazole core linked to a 3-fluorobenzamide group.

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2O2S/c19-13-6-3-5-12(8-13)17(22)21-18-20-14(10-24-18)16-9-11-4-1-2-7-15(11)23-16/h1-10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPXJTGSIITZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of Compound A

The molecular architecture of Compound A comprises three key subunits:

  • 1-Benzofuran-2-yl moiety
  • 1,3-Thiazole core
  • 2-Fluorobenzamide side chain

Retrosynthetic disconnection suggests two primary strategies:

  • Pathway A : Construction of the thiazole ring via cyclization, followed by amide coupling.
  • Pathway B : Prefabrication of the benzofuran-thiazole scaffold, subsequent functionalization with 2-fluorobenzoyl chloride.

Literature prioritizes Pathway A due to higher yields and scalability.

Synthesis of 1-Benzofuran-2-yl Precursors

Vilsmeier-Haack Formylation

The benzofuran ring is typically synthesized via cyclocondensation of 2-hydroxyacetophenone derivatives. For example, 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is generated using the Vilsmeier-Haack reaction (POCl₃/DMF, 0–5°C, 4 h).

Table 1: Optimization of Benzofuran Synthesis
Starting Material Reagents Temp (°C) Time (h) Yield (%) Source
2-Hydroxyacetophenone POCl₃, DMF 0–5 4 78
2-Hydroxypropiophenone PCl₅, DMF 10 6 65

Thiazole Ring Formation

Cyclocondensation with Thiourea

The critical step involves bromoacetylbenzofuran reacting with thiourea in ethanol under reflux to yield 4-(1-benzofuran-2-yl)-1,3-thiazole-2-amine.

Mechanism :

  • Nucleophilic attack by thiourea on α-bromo ketone.
  • Cyclodehydration to form the thiazole ring.
Table 2: Thiazole Synthesis Conditions
Bromoacetylbenzofuran (mol) Thiourea (mol) Solvent Temp (°C) Time (h) Yield (%)
0.05 0.05 Ethanol 78 2 82
0.1 0.12 DMF 100 3 73

Amide Bond Formation

Schotten-Baumann Reaction

The 2-aminothiazole intermediate is acylated with 2-fluorobenzoyl chloride in a biphasic system (NaOH/H₂O, CH₂Cl₂).

Procedure :

  • Dissolve 2-aminothiazole (1 eq) in CH₂Cl₂.
  • Add 2-fluorobenzoyl chloride (1.2 eq) dropwise at 0°C.
  • Stir for 4 h at 25°C.
  • Isolate via aqueous workup (yield: 85–90%).
Table 3: Acylation Optimization
Acylating Agent Base Solvent Temp (°C) Yield (%)
2-Fluorobenzoyl chloride NaOH CH₂Cl₂/H₂O 25 89
2-Fluorobenzoyl fluoride K₂CO₃ THF/H₂O 40 78

Purification and Characterization

Crystallization

Crude Compound A is recrystallized from ethanol/water (3:1), yielding colorless needles (m.p. 214–216°C).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, thiazole-H), 7.85–7.25 (m, 8H, aromatic-H), 3.21 (s, 1H, NH).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N thiazole).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Patent EP2699557B1 discloses a microwave method (150°C, 20 min) using Pd(OAc)₂ catalysis, reducing reaction time by 70% compared to conventional heating.

Solid-Phase Synthesis

Immobilized thiourea resins enable recyclable catalysts, though yields remain suboptimal (≤60%).

Challenges and Limitations

  • Regioselectivity : Competing formation of 5-(benzofuran-2-yl)thiazole isomers necessitates careful stoichiometric control.
  • Solvent Toxicity : DMF and CH₂Cl₂ pose environmental concerns, prompting investigations into PEG-400/water systems.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: The compound is used in studying enzyme inhibition and protein-ligand interactions.

    Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt critical biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) XLogP3 Hydrogen Bonding (Donor/Acceptor) Notable Features
Target Compound Benzofuran-thiazole 3-fluorobenzamide 380.4 (estimated) ~4.5 (estimated) 2 donors, 4 acceptors Fluorine enhances electronegativity and metabolic stability.
N-[[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]carbamothioyl]benzamide Benzofuran-thiazole Benzoylthiourea 379.5 5.0 2 donors, 5 acceptors Thiourea group increases polarity; potential metal-binding properties.
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) Thiazole Acetamide + methoxyphenyl 277.3 1.8 2 donors, 4 acceptors COX-1/COX-2 inhibitor (IC50: ~9–11 μM).
N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-3-nitro-2-methylbenzamide Thiazole Difluorophenyl + nitrobenzamide 403.3 ~3.9 2 donors, 6 acceptors Nitro group may confer redox activity; fluorines enhance lipophilicity.
N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3-thiazol-2-yl}phenyl)benzamide Thiazole-oxadiazole Oxadiazole + trimethoxyphenyl 500.5 ~4.2 3 donors, 8 acceptors Trimethoxyphenyl moiety linked to anticancer activity.

Functional Comparisons

Enzyme Inhibition

  • COX/LOX Inhibition : Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) exhibits dual COX-1/COX-2 inhibition (IC50 ~9.01 μM for COX-1, 11.65 μM for COX-2), attributed to its methoxyphenyl and acetamide groups . The target compound’s 3-fluorobenzamide group may similarly modulate COX activity but with improved metabolic stability due to fluorine’s electron-withdrawing effects.
  • The benzofuran-thiazole core in the target compound could offer analogous mechanisms, though specific data are lacking.

Physicochemical Properties

  • Lipophilicity : The target compound’s estimated XLogP3 (~4.5) is higher than 6a (1.8) but lower than the thiourea derivative (5.0), suggesting moderate membrane permeability .
  • Solubility: The fluorine atom in the target compound may reduce aqueous solubility compared to non-fluorinated analogues but improve bioavailability via enhanced passive diffusion.

Biological Activity

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1-benzofuran derivatives with thiazole and benzamide moieties. The specific synthetic pathways may vary, but they generally follow established protocols for heterocyclic compound formation, often utilizing methods such as cyclization and functional group modifications.

Biological Activity

Antimicrobial Properties
Research has indicated that compounds containing benzofuran and thiazole moieties exhibit notable antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various microbial strains, including Mycobacterium smegmatis and Candida albicans . The minimum inhibitory concentration (MIC) values for these compounds suggest strong potential as antimicrobial agents.

CompoundMicrobial StrainMIC (µg/mL)
12Mycobacterium smegmatis15.6
8Candida albicansActive

Anticancer Activity
The compound has also been evaluated for its anticancer properties. A related study on benzofuran derivatives demonstrated that compounds with similar structures inhibited tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines such as HCT116 and HeLa . The mechanism involved disruption of the mitotic spindle formation, making it a candidate for further development in cancer therapy.

The biological activity of this compound can be attributed to its interaction with specific cellular targets:

  • Tubulin Polymerization Inhibition : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division.
  • Antimicrobial Mechanisms : Its efficacy against bacteria and fungi may involve interference with cell wall synthesis or function, although specific pathways require further investigation.

Case Studies

Case Study 1: Antimicrobial Evaluation
A series of studies have systematically evaluated the antimicrobial activity of various benzothiazole derivatives, highlighting that compounds similar to this compound exhibited significant activity against resistant strains. These findings underscore the potential for developing new antibiotics based on this scaffold.

Case Study 2: Anticancer Research
Another significant study focused on the antiproliferative effects of benzofuran derivatives against lung cancer cells. The results indicated that these compounds could induce apoptosis at low concentrations (IC50 values ranging from 0.57 to 5.7 μM), suggesting a promising avenue for therapeutic development .

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm functional groups and connectivity.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D structure and intermolecular interactions (e.g., hydrogen bonding). SHELXL software refines crystallographic data .
  • FT-IR : Identifies carbonyl (C=O) and aromatic stretching vibrations .

What are the key chemical reactivities of the benzofuran-thiazole core, and how do they influence derivatization?

Advanced Reactivity
The thiazole ring undergoes electrophilic substitution (e.g., nitration, halogenation) at the 5-position, while the benzofuran moiety is susceptible to oxidative ring-opening . The fluorobenzamide group participates in nucleophilic acyl substitution , enabling modifications like hydrolysis to carboxylic acids under acidic/basic conditions. Strategic protection of reactive sites (e.g., using Boc groups) is critical for selective derivatization .

How can researchers resolve contradictions in reported biological activities of similar benzofuran-thiazole derivatives?

Data Contradiction Analysis
Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Solutions include:

  • Standardized Assays : Use established protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Computational Modeling : Compare binding affinities via molecular docking against target proteins (e.g., cytochrome P450 enzymes).
  • Meta-Analysis : Aggregate data from multiple studies to identify trends .

What methodologies are recommended for elucidating the compound’s mechanism of action in biological systems?

Q. Advanced Mechanistic Studies

  • Enzyme Inhibition Assays : Measure IC50_{50} values against targets like kinases or proteases.
  • Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells.
  • CRISPR-Cas9 Knockout Models : Confirm pathway specificity by deleting putative target genes .

How should researchers design structure-activity relationship (SAR) studies for this compound?

Q. SAR Design

Core Modifications : Vary substituents on the thiazole (e.g., Cl, Br) and benzofuran (e.g., methoxy, nitro).

Bioisosteric Replacement : Substitute the fluorobenzamide with trifluoromethyl or sulfonamide groups.

Pharmacophore Mapping : Use QSAR models to correlate electronic properties (e.g., logP, polar surface area) with activity .

What strategies improve crystallographic data quality for this compound?

Q. Advanced Crystallography

  • Crystal Growth : Optimize solvent mixtures (e.g., DCM/hexane) via vapor diffusion.
  • Data Collection : Use synchrotron radiation for high-resolution datasets.
  • Refinement : Apply SHELXL’s TWIN and BASF commands to address twinning or disorder .

How can low purity or yield during synthesis be troubleshooted?

Q. Purification Challenges

  • Byproduct Identification : LC-MS or 19^19F NMR detects fluorinated impurities.
  • Chromatography Optimization : Use gradient elution (e.g., 5–50% EtOAc in hexane) for better separation.
  • Catalyst Screening : Test alternative palladium catalysts (e.g., XPhos Pd G3) for Suzuki coupling .

What in vitro/in vivo models are suitable for toxicity profiling?

Q. Toxicity Assessment

  • In Vitro : MTT assay (hepatocyte viability), Ames test (mutagenicity).
  • In Vivo : Zebrafish embryos for acute toxicity; murine models for chronic exposure.
  • ADME Studies : Microsomal stability assays and plasma protein binding .

How does the fluorine substituent impact the compound’s physicochemical properties?

Q. Fluorine Effects

  • Lipophilicity : The 3-fluoro group increases logP by ~0.5 compared to non-fluorinated analogs.
  • Metabolic Stability : Fluorine reduces oxidative metabolism via cytochrome P450 enzymes.
  • Crystal Packing : C–F⋯H interactions enhance lattice stability, improving crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.